molecular formula C22H24O6 B586341 Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity) CAS No. 78103-18-1

Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)

Cat. No.: B586341
CAS No.: 78103-18-1
M. Wt: 384.428
InChI Key: UKFSGKLSXCFJNM-ABZYKWASSA-N
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Description

Decitabine is a DNA hypomethylating agent used in the treatment of various cancers, including myelogeneous leukemia and metastatic lung cancer . This compound is significant in the field of medicinal chemistry due to its role in the synthesis and study of Decitabine.

Preparation Methods

The synthesis of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves several steps, typically starting with the appropriate pentopyranoside precursor. The synthetic route includes the protection of hydroxyl groups, selective deoxygenation, and esterification with 4-methylbenzoic acid. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the compound.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used .

Scientific Research Applications

Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) involves its role as an impurity in Decitabine. Decitabine works by inhibiting DNA methyltransferase, leading to the reactivation of tumor suppressor genes and the suppression of cancer cell growth. The molecular targets include DNA methyltransferase enzymes, and the pathways involved are related to DNA methylation and gene expression regulation .

Comparison with Similar Compounds

Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) can be compared with other similar compounds, such as:

    Decitabine: The parent compound, used as a DNA hypomethylating agent.

    Azacitidine: Another DNA hypomethylating agent with similar applications in cancer treatment.

    5-Azacytidine: A compound with similar mechanisms of action but different chemical structures.

The uniqueness of Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate) lies in its specific structure and role as an impurity, which can influence the properties and efficacy of Decitabine .

Properties

CAS No.

78103-18-1

Molecular Formula

C22H24O6

Molecular Weight

384.428

IUPAC Name

[(4S,5R)-2-methoxy-5-(4-methylbenzoyl)oxyoxan-4-yl] 4-methylbenzoate

InChI

InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)27-18-12-20(25-3)26-13-19(18)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20?/m0/s1

InChI Key

UKFSGKLSXCFJNM-ABZYKWASSA-N

SMILES

CC1=CC=C(C=C1)C(=O)OC2CC(OCC2OC(=O)C3=CC=C(C=C3)C)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)
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Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)
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Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)
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Methyl 2-Deoxy-D-erythro-pentopyranoside Bis(4-methylbenzoate)(Decitabine Impurity)

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